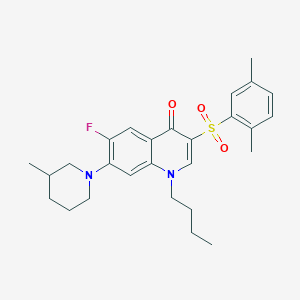

1-butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one

Description

Properties

IUPAC Name |

1-butyl-3-(2,5-dimethylphenyl)sulfonyl-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33FN2O3S/c1-5-6-11-30-17-26(34(32,33)25-13-18(2)9-10-20(25)4)27(31)21-14-22(28)24(15-23(21)30)29-12-7-8-19(3)16-29/h9-10,13-15,17,19H,5-8,11-12,16H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCRJIFTFVNVQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=C(C=CC(=C4)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinoline family. Its complex structure, which combines various functional groups, positions it as a promising candidate in medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 456.6 g/mol. The presence of a sulfonyl group and a fluorine atom suggests potential for diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C25H29FN2O3S |

| Molecular Weight | 456.6 g/mol |

| CAS Number | 892782-31-9 |

Research indicates that this compound may act as a kinase inhibitor . Kinases are crucial enzymes that regulate various cellular processes, including growth and differentiation. Inhibition of specific kinases can lead to therapeutic effects in diseases such as cancer. A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits certain kinases, providing a basis for its potential use in drug development.

Antibacterial Properties

Preliminary studies have suggested that 1-butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one exhibits antibacterial activity . Research has shown its effectiveness against various bacterial strains, indicating its potential as an antibacterial agent.

Antifungal Activity

The compound has also been evaluated for antifungal properties using methods such as the MTT assay to determine minimum inhibitory concentrations (MICs). These studies suggest that it may inhibit the growth of pathogenic fungi, although specific data on efficacy against different species remains limited .

Case Studies and Research Findings

- Inhibition of Kinases : A study highlighted the compound's ability to inhibit specific kinases involved in cancer cell proliferation. The findings suggest that it could serve as a lead compound for developing targeted cancer therapies.

- Antibacterial Efficacy : Another study focused on its antibacterial properties, demonstrating significant activity against Gram-positive bacteria, which could be leveraged for developing new antibiotics.

- Antifungal Susceptibility Testing : Utilizing colorimetric methods like the MTT assay, researchers assessed its antifungal activity against various fungi. The results indicated promising antifungal effects but necessitate further exploration for clinical applications .

Scientific Research Applications

Antibacterial Activity

Research has indicated that this compound may exhibit moderate antibacterial properties against certain gram-positive bacteria. Studies have demonstrated its efficacy in inhibiting bacterial growth, suggesting potential use as an antibacterial agent. For instance, investigations published in Bioorganic & Medicinal Chemistry Letters highlighted its activity against various strains, warranting further exploration into its mechanism of action and broader antibacterial spectrum.

Kinase Inhibition

The compound has been identified as a potential kinase inhibitor. Kinases play crucial roles in cellular processes such as growth and differentiation. A study featured in the Journal of Medicinal Chemistry reported that this compound effectively inhibits specific kinases, making it a candidate for drug development targeting diseases like cancer. The inhibition of kinases can lead to significant therapeutic outcomes by disrupting abnormal signaling pathways associated with tumor growth.

Bronchodilator Activity

In addition to its antibacterial and kinase-inhibitory properties, this compound has shown promise as a bronchodilator. Research indicates that it may be more effective than traditional bronchodilators like theophylline, offering a non-sympathomimetic alternative with fewer side effects . This application is particularly relevant for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Pharmacological Implications

The following table compares key structural features and properties of the target compound with related derivatives:

*Estimated based on structural analogs.

†Range inferred from analogs in .

Key Observations:

Position 3 Modifications :

- The target compound’s 2,5-dimethylbenzenesulfonyl group differs from acyl (e.g., naphthalene-1-carbonyl in Compound 80) or benzoyl (e.g., 4-methoxybenzoyl in Compound 93) substituents. Sulfonyl groups are stronger electron-withdrawing moieties, which may alter binding kinetics compared to acyl derivatives .

- In , the 3-chlorobenzenesulfonyl analog lacks antibacterial data, but chlorinated aromatic groups often enhance metabolic stability.

Fluorine at Position 6 :

- The 6-fluoro substitution is shared with the compound and APDQ230122. Fluorine’s electronegativity can enhance target affinity and reduce off-target interactions .

Position 7 Substitutions: The 3-methylpiperidin-1-yl group in the target compound contrasts with diethylamino () or unsubstituted positions (). Piperidine derivatives are common in CNS-active drugs but may also improve solubility in polar environments .

Alkyl Chain at Position 1 :

- The butyl chain in the target compound is shorter than the pentyl chain in analogs like Compound 81 (). Longer alkyl chains increase lipophilicity but may reduce aqueous solubility.

Q & A

Q. How to design a long-term stability study compliant with ICH guidelines?

- Methodological Answer : Use accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS and compare to forced degradation samples (acid/base/oxidative stress). Buffer selection (e.g., sodium acetate pH 4.6 ) is critical for hydrolysis-prone conditions.

Data Interpretation and Theoretical Frameworks

Q. How to reconcile conflicting bioactivity data between in vitro and in vivo models?

Q. What theoretical frameworks explain the compound’s selectivity for specific biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.